methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrolidinone, a triazole, an azetidine, a sulfonyl group, and a benzoate ester. These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors such as its molecular structure, the nature of its functional groups, and its stereochemistry .Scientific Research Applications
Synthesis Techniques and Structural Insights
The chemical compound "methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate" is part of a broader category of molecules that have been synthesized and analyzed for their unique structures and properties. Research in this area includes the synthesis of pyrrolidines and other cyclic compounds through techniques such as 1,3-dipolar cycloaddition reactions and intramolecular C-H bond activation with triazoles. These methods have been crucial for creating compounds with potential applications in various fields, including medicinal chemistry and materials science. For example, the synthesis of 4-(trifluoromethyl)pyrrolidines containing sulfonyl groups has been achieved, highlighting the versatility of these synthetic approaches in producing structurally complex and functionally diverse molecules (Markitanov et al., 2016). Additionally, intramolecular capture of rhodium carbene by arylamino nitrogen leading to highly functionalized cyclic systems demonstrates the potential of these synthetic strategies for generating novel compounds with unique properties (Xu et al., 2015).
Computational and Theoretical Studies
Computational Insights into Chemical Structures
Computational chemistry has played a pivotal role in understanding the properties and reactivity of complex molecules. Studies involving density functional theory (DFT) and ab initio calculations have provided insights into the vibrational frequencies and visible spectra of triazenes derived from cyclic amines, offering a deeper understanding of their structural and electronic characteristics (Dabbagh et al., 2007). Such theoretical investigations complement experimental efforts by predicting the behavior of molecules under different conditions, thus aiding in the design of compounds with desired properties.
Chemical Reactions and Mechanisms
Advanced Chemical Transformations
Research in this domain often explores the reactivity and transformation of molecules to achieve specific structural motifs or functional groups. For instance, the synthesis and reactivity of sulfonyl azides as reagents for diazo transfer to carbonyl compounds exemplify the utility of these molecules in organic synthesis, potentially leading to the development of novel pharmaceuticals or materials (Katritzky et al., 2008). Such studies not only advance our understanding of chemical reactivity but also open new avenues for the synthesis of complex molecules.
Mechanism of Action
Target of action
The compound “methyl 4-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate” is a complex molecule that contains several functional groups, including a pyrrolidine ring, a 1,2,3-triazole ring, and a sulfonyl group. These functional groups are often found in biologically active compounds, suggesting that this compound might interact with multiple targets in the body .
Mode of action
Without specific studies on this compound, it’s hard to determine its exact mode of action. Compounds containing a 1,2,3-triazole ring are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
Again, without specific studies, it’s difficult to determine the exact biochemical pathways this compound affects. Given the wide range of biological activities exhibited by 1,2,3-triazole-containing compounds, it’s likely that this compound could affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and the way it’s administered. Without specific information on this compound, it’s hard to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Compounds containing a 1,2,3-triazole ring are generally known for their high chemical stability .
Result of action
The result of this compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities exhibited by 1,2,3-triazole-containing compounds, the effects could be quite diverse .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s hard to provide a detailed safety assessment.
Future Directions
properties
IUPAC Name |
methyl 4-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O5S/c1-28-18(25)13-4-6-16(7-5-13)29(26,27)22-11-15(12-22)23-10-14(19-20-23)9-21-8-2-3-17(21)24/h4-7,10,15H,2-3,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLQQUVXQAFEGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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